molecular formula C₂₅H₂₉D₅O₆ B1160225 Methylprednisolone 21-Propionate-d5

Methylprednisolone 21-Propionate-d5

Cat. No.: B1160225
M. Wt: 435.56
Attention: For research use only. Not for human or veterinary use.
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Description

Methylprednisolone 21-Propionate-d5 is a deuterated analog of methylprednisolone 21-propionate, where five hydrogen atoms are replaced with deuterium. This high-quality chemical reference standard is designed for use as an internal standard in quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate and reliable measurement of the native compound in complex biological matrices. Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It functions by diffusing across cell membranes and binding to the glucocorticoid receptor. This hormone-receptor complex translocates to the cell nucleus, where it modulates gene transcription. It promotes the expression of anti-inflammatory proteins and suppresses the production of pro-inflammatory cytokines by inhibiting transcription factors like nuclear factor-kappa B (NF-κB) . The deuterated form is metabolically stable, making it ideal for pharmacokinetic studies, drug metabolism research, and analytical method development, helping to correct for analyte loss during sample preparation and ionization variance in the mass spectrometer. This product is provided for chemical and pharmaceutical research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₅H₂₉D₅O₆

Molecular Weight

435.56

Synonyms

(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

Methylprednisolone 21-Propionate-d5 belongs to the glucocorticoid class, characterized by anti-inflammatory and immunosuppressive properties. Its structural analogs differ in ester group positions, substituents (e.g., fluorine, chlorine), isotopic labeling, and metabolic profiles. Below is a detailed comparison with key analogs:

Key Compounds for Comparison

2.2.1 Methylprednisolone 21-Propionate
  • Molecular Formula : C25H34O6
  • Molecular Weight : 430.53 g/mol
  • Key Features: Non-deuterated parent compound; serves as a reference standard for impurity profiling and analytical method validation. The propionate ester at the 21-position enhances lipophilicity and prolongs tissue retention compared to unmodified methylprednisolone .
2.2.2 Methylprednisolone 17-Propionate
  • Molecular Formula : C25H34O6
  • Molecular Weight : 430.53 g/mol
  • Key Differences: Propionate ester at the 17-position instead of 21.
2.2.3 Prednisolone-21-Propanoate
  • Molecular Formula : C24H32O6
  • Molecular Weight : 416.51 g/mol
  • Key Differences : Prednisolone backbone (lacks the methyl group at C6 present in methylprednisolone). Used as a USP reference standard for prednicarbate-related impurities. Lower molecular weight and altered pharmacokinetics due to structural differences in the steroid core .
2.2.4 Dexamethasone 21-Propionate
  • Molecular Formula : C25H33FO6
  • Molecular Weight : 448.52 g/mol
  • Key Differences : Fluorine substitution at C9 enhances glucocorticoid receptor affinity and potency. The propionate ester at C21 increases lipophilicity, similar to methylprednisolone derivatives, but fluorine confers greater anti-inflammatory efficacy .
2.2.5 Beclomethasone 21-Propionate
  • Molecular Formula : C26H31ClO6
  • Molecular Weight : 479.0 g/mol (approximate)
  • Key Differences : Chlorine substituent at C9 and additional methyl group at C16. Primarily used in inhalers for asthma due to high topical potency and low systemic absorption. The propionate ester enhances local activity but increases risk of dermal atrophy .
2.2.6 Betamethasone 17,21-Dipropionate-d10
  • Molecular Formula : C28H30D10F2O7
  • Molecular Weight : ~550.6 g/mol (estimated)
  • Key Differences: Dual propionate esters at C17 and C21, with ten deuterium atoms. Used in dermatology for enhanced stability and prolonged action. Deuterium substitution reduces first-pass metabolism, extending half-life compared to non-deuterated betamethasone derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Position Deuterium Primary Use
This compound C25H29D5O6 ~435.58 None 21 Yes Metabolic research
Methylprednisolone 21-Propionate C25H34O6 430.53 None 21 No Analytical reference standard
Methylprednisolone 17-Propionate C25H34O6 430.53 None 17 No Pharmacokinetic studies
Dexamethasone 21-Propionate C25H33FO6 448.52 Fluorine at C9 21 No High-potency anti-inflammatory
Beclomethasone 21-Propionate C26H31ClO6 479.00 Chlorine at C9, methyl at C16 21 No Topical anti-inflammatory (asthma)
Betamethasone Dipropionate-d10 C28H30D10F2O7 ~550.60 Fluorine at C9, methyl at C16 17, 21 Yes Dermatological formulations

Research Findings and Implications

  • Deuterium Effects: this compound exhibits slower metabolic hydrolysis compared to non-deuterated analogs, as deuterium-carbon bonds resist enzymatic cleavage. This property is critical for studying corticosteroid metabolism in real-time .
  • Ester Position : The 21-propionate derivatives generally show prolonged activity due to slower esterase-mediated hydrolysis compared to 17-propionate isomers, which are cleaved more rapidly in systemic circulation .
  • Substituent Impact : Fluorine (in dexamethasone) and chlorine (in beclomethasone) enhance receptor binding but may increase toxicity risks, limiting their use to specific clinical scenarios .

Q & A

Q. What are the critical steps in synthesizing Methylprednisolone 21-Propionate-d5 to ensure isotopic purity?

The synthesis involves deuterium incorporation at specific positions, typically using deuterated solvents (e.g., D₂O) and reagents. Key steps include:

  • Selective deuteration : Substitution reactions at the 21-propionate moiety using deuterated propionic acid derivatives to achieve >98% isotopic enrichment .
  • Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the deuterated compound from non-deuterated byproducts .
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and isotopic purity .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying methylprednisolone metabolites. Methodological steps include:

  • Spiking : Adding a known concentration to biological matrices (e.g., plasma) to correct for extraction efficiency and matrix effects .
  • Calibration curves : Using a deuterated-to-non-deuterated peak area ratio to minimize ion suppression and improve accuracy .
  • Cross-validation : Comparing results with non-deuterated analogs to rule out isotopic interference .

Q. What analytical parameters must be validated when developing an HPLC method for this compound?

Per pharmacopeial guidelines (e.g., USP), validate:

  • Specificity : Resolve co-eluting impurities (e.g., Methylprednisolone 21-Propionate) using gradient elution (acetonitrile/water with 0.1% formic acid) .
  • Linearity : Ensure a dynamic range of 0.1–100 µg/mL with R² >0.99 .
  • Precision : ≤5% RSD for intra- and inter-day reproducibility .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound in vivo?

Deuterium at the 21-propionate position slows metabolic cleavage via esterases due to the kinetic isotope effect (KIE). Key considerations:

  • In vitro assays : Compare hydrolysis rates of deuterated vs. non-deuterated analogs in liver microsomes to quantify KIE (typically 2–3x slower) .
  • In vivo relevance : Adjust dosing intervals in animal models to account for prolonged half-life .
  • Data interpretation : Use nonlinear mixed-effects modeling (NONMEM) to distinguish isotope effects from other metabolic pathways .

Q. How can researchers resolve contradictions in LC-MS/MS data caused by isotopic cross-talk?

Isotopic cross-talk arises when natural abundance ¹³C or ²H in non-deuterated analytes overlaps with SIL-IS signals. Mitigation strategies:

  • High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish m/z differences (e.g., Δ0.02–0.05 Da) .
  • Chromatographic separation : Optimize retention time shifts (>1 min) between deuterated and non-deuterated forms .
  • Blank matrix controls : Confirm absence of endogenous interference in study matrices .

Q. What experimental design principles apply when studying glucocorticoid receptor (GR) binding kinetics of this compound?

  • Competitive binding assays : Use fluorescently labeled dexamethasone as a tracer and compute IC₅₀ values via nonlinear regression .
  • Receptor saturation : Include GR-negative cell lines as controls to exclude nonspecific binding .
  • Statistical rigor : Pre-specify sample size (n ≥ 3 biological replicates) and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers optimize synthetic routes to scale this compound without compromising isotopic integrity?

  • Deuterium source optimization : Replace costly deuterated reagents with catalytic deuteration (e.g., Pd/C in D₂O under H₂) .
  • Process analytical technology (PAT) : Implement real-time MS monitoring to detect deuteration drift during synthesis .
  • Thermodynamic stability studies : Assess deuterium retention under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₉D₅O₆
Molecular Weight435.56 g/mol
SolubilitySoluble in DMSO, methanol
Isotopic Purity≥98% (by qNMR)

Q. Table 2. LC-MS/MS Parameters for Quantification

ParameterValueReference
ColumnC18, 2.1 × 50 mm, 1.7 µm
Mobile Phase0.1% Formic acid in H₂O:ACN
Ionization ModeESI+
Transition (m/z)436.3 → 357.2 (quantifier)

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